molecular formula C10H9N3 B12311701 4-(Pyridin-3-yl)pyridin-3-amine

4-(Pyridin-3-yl)pyridin-3-amine

Cat. No.: B12311701
M. Wt: 171.20 g/mol
InChI Key: YMXWLIXQRVSQBE-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)pyridin-3-amine is a heterocyclic organic compound that features two pyridine rings connected by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)pyridin-3-amine typically involves the coupling of two pyridine derivatives. One common method is the reaction of 3-bromopyridine with 3-aminopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-120°C for several hours to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques to ensure high purity for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Reduced amine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

4-(Pyridin-3-yl)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation. The pathways involved often include signal transduction cascades that regulate cellular processes like apoptosis and cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-yl)pyridin-3-amine is unique due to its dual pyridine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug discovery and materials science, offering opportunities for the development of novel compounds with enhanced biological and physical properties.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4-pyridin-3-ylpyridin-3-amine

InChI

InChI=1S/C10H9N3/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H,11H2

InChI Key

YMXWLIXQRVSQBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NC=C2)N

Origin of Product

United States

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